4-fluoro-N'-[(2Z,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]benzohydrazide
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Overview
Description
4-fluoro-N’-[(2Z,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]benzohydrazide is a compound belonging to the class of Schiff bases. Schiff bases are characterized by the presence of an imine or azomethine group (–C=N–) and are known for their diverse applications in various fields such as chemistry, biology, and medicine . This compound, in particular, has been studied for its structural and nonlinear optical properties .
Preparation Methods
The synthesis of 4-fluoro-N’-[(2Z,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]benzohydrazide typically involves the condensation of 4-fluorobenzohydrazide with an appropriate aldehyde or ketone. For instance, a similar compound, 4-fluoro-N’-[(E)-2-(trifluoromethyl)phenyl]methylene]benzohydrazide, is synthesized by reacting 4-fluorobenzohydrazide with 2-(trifluoromethyl)benzaldehyde in the presence of a catalyst such as glacial acetic acid and ethanol as the solvent . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete condensation.
Chemical Reactions Analysis
4-fluoro-N’-[(2Z,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the fluorine atom.
Condensation: It can also undergo further condensation reactions with other aldehydes or ketones to form more complex structures.
Scientific Research Applications
4-fluoro-N’-[(2Z,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-fluoro-N’-[(2Z,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]benzohydrazide involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The compound’s imine group (–C=N–) plays a crucial role in its reactivity and binding to biological targets. The molecular pathways involved include inhibition of specific enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar compounds to 4-fluoro-N’-[(2Z,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]benzohydrazide include:
- 4-fluoro-N’-[(E)-2-(trifluoromethyl)phenyl]methylene]benzohydrazide
- 4-fluoro-N’-[(2-hydroxy-3-methoxybenzylidene)benzohydrazide]
- 4-fluoro-N’-[(pyridin-2-ylmethylene)benzohydrazide monohydrate]
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and biological properties. The uniqueness of 4-fluoro-N’-[(2Z,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]benzohydrazide lies in its specific arrangement of functional groups, which imparts distinct reactivity and applications.
Properties
Molecular Formula |
C19H17FN2O |
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Molecular Weight |
308.3 g/mol |
IUPAC Name |
4-fluoro-N-[(Z)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C19H17FN2O/c1-15(7-5-6-10-16-8-3-2-4-9-16)21-22-19(23)17-11-13-18(20)14-12-17/h2-14H,1H3,(H,22,23)/b7-5+,10-6+,21-15- |
InChI Key |
UARRZURTYWVEQF-DWJXPLMOSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=C(C=C1)F)/C=C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)F)C=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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